1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene
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Overview
Description
1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H6BrClF2O. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-(difluoromethyl)-5-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts acylation or alkylation.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and aluminum chloride for Friedel-Crafts reactions.
Oxidation and Reduction: Potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation and Reduction: Formation of carbonyl or methyl derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s lipophilicity and binding affinity, leading to improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: Similar structure but with a fluorine atom instead of a difluoromethyl group.
1-Bromo-2-chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-Bromo-2-chloro-4-methylbenzene: Has a methyl group instead of a difluoromethyl group.
Uniqueness
1-Bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups, which can impart distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-chloro-4-(difluoromethyl)-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASKDRYAPWFLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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